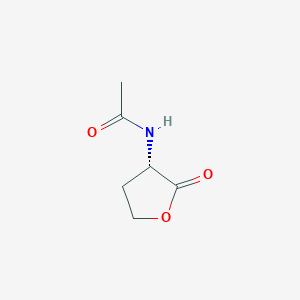

アセチル-L-ホモセリンラクトン

概要

説明

アセチル-L-ホモセリンラクトンは、N-アシルホモセリンラクトンファミリーのメンバーであり、細菌のクオラムセンシングに関与するシグナル分子です。クオラムセンシングは、細菌間のコミュニケーションメカニズムであり、細菌の集団密度に基づいて協調的な行動を可能にします。 これらの分子は、病原性、バイオフィルム形成、生物発光など、さまざまな細菌機能の調節に重要な役割を果たしています .

科学的研究の応用

Acetyl-L-Homoserine lactone has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used to study quorum sensing mechanisms and develop novel antimicrobial agents In biology, it helps understand bacterial communication and behaviorIn industry, it is used in the production of high-value compounds such as L-methionine and γ-butyrolactone .

作用機序

アセチル-L-ホモセリンラクトンは、オートインデューサーとして機能するクオラムセンシングを通じてその効果を発揮します。LuxI型酵素は、アセチル-L-ホモセリンラクトン分子を合成し、それが次にLuxR型タンパク質(AHL転写調節因子)に結合して遺伝子発現を調節します。 この調節は、成長、病原性、バイオフィルム形成など、さまざまな細菌機能に影響を与えます .

類似の化合物との比較

アセチル-L-ホモセリンラクトンに類似した化合物には、N-3-オキソ-ドデカノイル-L-ホモセリンラクトン、N-3-ヒドロキシドデカノイルホモセリンラクトン、N-3-オキソドデセノイルホモセリンラクトンなどの他のN-アシルホモセリンラクトンが含まれます . これらの化合物は、構造と機能が似ていますが、アシル鎖の長さと置換基が異なり、クオラムセンシングや細菌のコミュニケーションにおける特定の役割に影響を与える可能性があります .

アセチル-L-ホモセリンラクトンは、特定のアシル鎖の長さと、クオラムセンシングによる細菌機能の調節における役割によってユニークです。遺伝子発現と細菌行動を調節する能力により、科学研究と産業用途に貴重な化合物となっています。

準備方法

合成経路と反応条件: アセチル-L-ホモセリンラクトンは、アシルキャリアタンパク質とS-アデノシルメチオニンの反応によって合成できます。 この反応は、4-アミノブチロラクトンの相当量をメチルチオアデノシンを副産物として供給します . さらに、ホモセリンラクトンは、シアン化臭素によるメチオニン残基のタンパク質分解反応によって生成できます .

工業生産方法: アセチル-L-ホモセリンラクトンの工業生産には、多くの場合、微生物発酵プロセスが関与します。 例えば、コリネバクテリウムグルタミクムは、経路強化と酢酸の補充によって、アセチル-L-ホモセリンラクトンの前駆体であるO-アセチル-L-ホモセリンを高収量で生産するように遺伝子操作されています .

化学反応の分析

反応の種類: アセチル-L-ホモセリンラクトンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、クオラムセンシングやその他の生物学的プロセスにおける役割に不可欠です。

一般的な試薬と条件: アセチル-L-ホモセリンラクトンの合成と反応に使用される一般的な試薬には、S-アデノシルメチオニン、シアン化臭素、さまざまなアシルキャリアタンパク質が含まれます . 反応条件は、通常、所望の生成物の形成を確実にするために、特定の酵素と制御された環境因子を含みます。

生成される主な生成物: アセチル-L-ホモセリンラクトンの反応から生成される主な生成物には、さまざまなアシル鎖の長さと置換基を持つN-アシルホモセリンラクトンが含まれます。 これらの生成物は、細菌のコミュニケーションと調節に不可欠です .

科学研究への応用

アセチル-L-ホモセリンラクトンは、化学、生物学、医学、産業の分野で、数多くの科学研究への応用があります。化学では、クオラムセンシングメカニズムの研究と新規抗菌剤の開発に使用されます。生物学では、細菌のコミュニケーションと行動を理解するのに役立ちます。産業では、L-メチオニンやγ-ブチロラクトンなどの高価値化合物の生産に使用されます .

類似化合物との比較

Similar compounds to Acetyl-L-Homoserine lactone include other N-acyl homoserine lactones such as N-3-oxo-dodecanoyl-L-homoserine lactone, N-3-hydroxydodecanoyl homoserine lactone, and N-3-oxododecenoyl homoserine lactones . These compounds share similar structures and functions but differ in their acyl chain lengths and substitutions, which can affect their specific roles in quorum sensing and bacterial communication .

Acetyl-L-Homoserine lactone is unique due to its specific acyl chain length and its role in regulating bacterial functions through quorum sensing. Its ability to modulate gene expression and bacterial behavior makes it a valuable compound for scientific research and industrial applications.

特性

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSXMDQVYYCSDA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

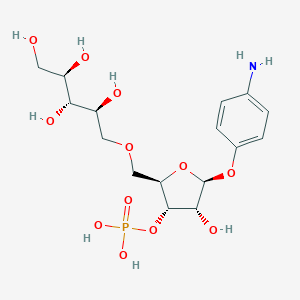

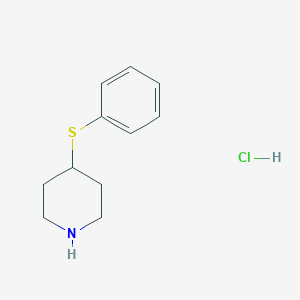

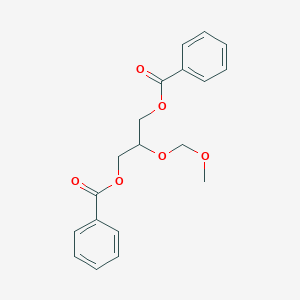

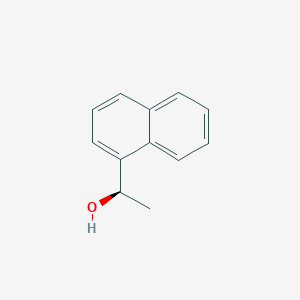

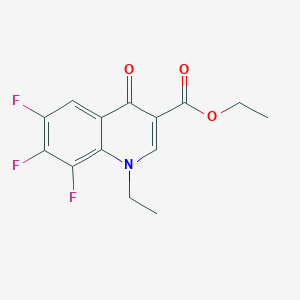

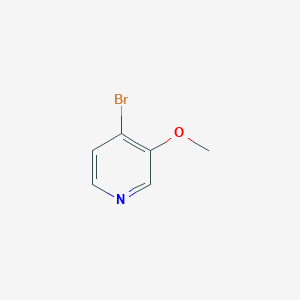

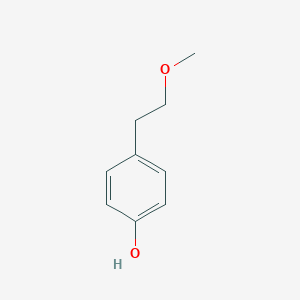

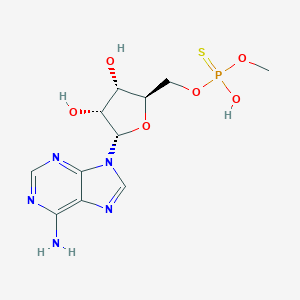

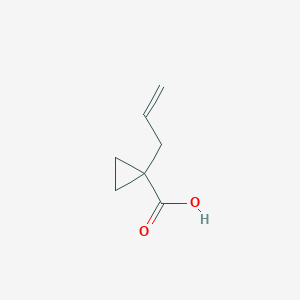

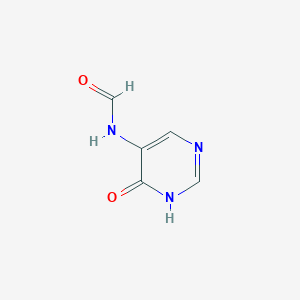

Feasible Synthetic Routes

Q1: What is the significance of Piscirickettsia salmonis producing Acetyl-L-homoserine lactone?

A1: Piscirickettsia salmonis is the causative agent of piscirickettsiosis, a significant disease affecting salmonid fish in aquaculture. [] The discovery that this bacterium produces AHL, a known quorum sensing molecule, is crucial. [] Quorum sensing allows bacteria to coordinate gene expression and behavior based on population density, influencing virulence, biofilm formation, and other processes. [] Understanding how AHL functions in P. salmonis could offer insights into its pathogenicity and potential targets for disease control.

Q2: How was Acetyl-L-homoserine lactone production confirmed in Piscirickettsia salmonis?

A2: Researchers utilized a two-pronged approach to confirm AHL production:

Q3: What are the implications of the identified Acetyl-L-homoserine lactone synthesis pathway in Piscirickettsia salmonis?

A3: While the study confirmed Acetyl-L-homoserine lactone production, the specific synthesis pathway in P. salmonis remains unclear. [] The authors suggest an alternative route might be involved, differentiating it from well-characterized AHL synthesis pathways in other bacteria. Further research into this unique pathway could reveal novel regulatory mechanisms within P. salmonis, potentially offering targets for antibacterial development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)